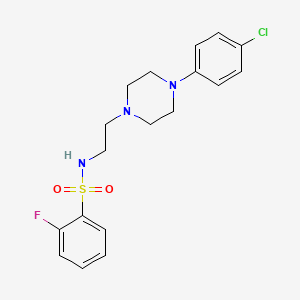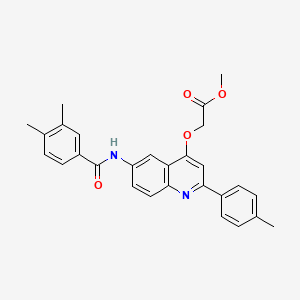![molecular formula C18H13N3O2S B2488528 (E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one CAS No. 301675-33-2](/img/structure/B2488528.png)
(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, utilizing starting materials like thiocarbohydrazide and chloroacetic acid in the presence of catalysts to yield thiazolidin-4-ones with high yields. For instance, Gupta and Chaudhary (2013) describe a green synthesis approach catalyzed by N-Methylpyridinium Tosylate, highlighting the efficient and environmentally friendly methods employed in synthesizing thiazole derivatives (Gupta & Chaudhary, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one" has been elucidated through techniques like X-ray crystallography, revealing complex structures that contribute to their chemical behavior. Barare et al. (2015) provided insight into the molecular structure through X-ray single-crystal data, compared against theoretical calculations, underscoring the intricate nature of these molecules (Barare et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure, enabling a range of chemical reactions. For instance, the synthesis process may involve the reaction of hydrazinecarbothioamide with various reagents to afford new thiazole derivatives, as demonstrated by Gomha and Badrey (2013), showcasing the versatility and reactivity of these compounds (Gomha & Badrey, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play crucial roles in the application of these compounds. Sasagawa et al. (2012) focused on the crystal structure, highlighting how molecular interactions influence the physical properties of compounds with naphthalene moieties (Sasagawa et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and stability under different conditions, are essential for understanding the potential applications of these compounds. The reaction with nucleophiles, as explored by Gouhar and Raafat (2015), provides insights into the synthesis of novel compounds with potential anticancer properties, illustrating the chemical versatility of naphthalene derivatives (Gouhar & Raafat, 2015).
科学的研究の応用
Synthesis and Characterization
Synthesis of Derivatives : N-aryl hydrazones and 2,3-disubstituted-4-thiazolidinones, including derivatives of the compound , have been synthesized and characterized. These compounds have shown potential in antioxidant, anti-inflammatory, analgesic, antibacterial, and antifungal activities (Nandagokula et al., 2012).
Characterization Techniques : The compound has been a subject of study involving various characterization techniques like NMR, IR, and elemental analysis, providing insights into its molecular structure (Ai, 2008).
Biological and Pharmacological Activities
Antimicrobial and Anticancer Properties : Some derivatives of this compound have shown significant antimicrobial and anticancer activities. These studies provide a foundation for the development of new therapeutic agents (Gomha & Badrey, 2013).
Cytotoxicity and Antiproliferative Activities : Research has indicated the potential cytotoxicity and antiproliferative activities of certain derivatives against various cancer cell lines, highlighting their potential in cancer research (Mansour et al., 2020).
Chemical Applications
Catalysis : The compound has been used in creating catalysts for oxidation reactions. These catalysts have demonstrated improved stability and reusability, making them significant in industrial and laboratory applications (Ghorbanloo & Alamooti, 2017).
Organic Light Emitting Diodes (OLEDs) : Derivatives of this compound have been synthesized and evaluated for use in OLEDs, showing potential in the field of electronics and display technology (García-López et al., 2014).
Sensor Applications
- Selective Fluorescence Sensors : A naphthol derivative of this compound has been developed as a selective fluorescent chemosensor for detecting Al(III) ions. This application is significant in environmental monitoring and analytical chemistry (Xiao et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
1-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-12-7-8-14-16(10-12)24-18(19-14)21-20-17-13-5-3-2-4-11(13)6-9-15(17)22/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIBXZYNRVPXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)
![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)
![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)
![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)
![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)


![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)
